molecular formula C7H13N3S B13185950 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13185950
M. Wt: 171.27 g/mol
InChI Key: AZELLZSBSFFEJC-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a butan-2-yl group at position 5, and a thiol (-SH) group at position 2. It serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing derivatives with tailored biological or functional activities .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

3-butan-2-yl-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H13N3S/c1-4-5(2)6-8-9-7(11)10(6)3/h5H,4H2,1-3H3,(H,9,11)

InChI Key

AZELLZSBSFFEJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NNC(=S)N1C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-triazole-3-thiol derivatives typically involves the cyclization of hydrazinecarbothioamide intermediates under alkaline conditions. For 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, the key steps include:

  • Preparation of the hydrazinecarbothioamide precursor bearing the butan-2-yl substituent.
  • Cyclization under alkaline medium to form the triazole ring with concurrent formation of the thiol group.
  • Optional alkylation or substitution reactions to introduce or modify substituents at the 4- and 5-positions.

This approach is consistent with classical methods for synthesizing 1,2,4-triazolethiones, as described in the literature.

Specific Synthetic Route

A representative synthetic route involves the following steps:

Step Reagents/Conditions Description
1 Reaction of butan-2-yl hydrazine with methyl isothiocyanate or equivalent thiocarbonyl precursor Formation of hydrazinecarbothioamide intermediate
2 Cyclization in alkaline medium (e.g., NaOH in ethanol or methanol) under reflux Intramolecular cyclization yielding the 1,2,4-triazole-3-thiol core
3 Purification by recrystallization or chromatography Isolation of pure 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

The cyclization step is critical and generally requires controlled heating (reflux) in a polar protic solvent such as methanol or ethanol to facilitate ring closure and thiol formation.

Reaction Conditions and Optimization

  • Solvent : Methanol or ethanol are preferred for their ability to dissolve reactants and promote cyclization.
  • Temperature : Reflux temperatures (typically 65–80 °C) are employed to drive the cyclization.
  • Reaction time : Typically ranges from 4 to 8 hours depending on scale and substrate purity.
  • Alkaline medium : Sodium hydroxide or potassium hydroxide is used to create the basic environment necessary for cyclization.
  • Molar ratios : Equimolar or slight excess of hydrazinecarbothioamide precursor to alkylating agents optimizes yield and minimizes side products.

Alternative Synthetic Approaches

Some studies have explored the use of hydrazides and amides in Pellizzari-type reactions to form 1,2,4-triazoles, which can be adapted for thiol substitution. Additionally, nucleophilic substitution reactions have been used to introduce alkyl groups at the 5-position after triazole ring formation.

Purification and Characterization

Purification is commonly achieved by recrystallization from methanol or methanol-DMF mixtures. Chromatographic techniques may be employed for higher purity requirements. Characterization typically includes:

  • Elemental analysis.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • Mass spectrometry (MS).
  • Melting point determination.

For example, ^13C NMR spectra show characteristic signals for triazole carbons around 155 ppm and alkyl substituents between 20–40 ppm, confirming the structure.

Data Table: Summary of Preparation Parameters

Parameter Typical Condition/Value Notes
Starting material Butan-2-yl hydrazine derivative Prepared or commercially sourced
Cyclization solvent Methanol or ethanol Polar protic solvents preferred
Base Sodium hydroxide (NaOH) Concentration typically 1–2 M
Temperature Reflux (65–80 °C) Ensures complete cyclization
Reaction time 4–8 hours Monitored by TLC or HPLC
Molar ratio (reactants) 1:1 to 1:1.1 Slight excess of alkylating agent to reduce side products
Purification method Recrystallization or chromatography Methanol-DMF mixture often used
Yield 70–90% Dependent on purity of starting materials
Characterization NMR, MS, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or alkylated triazoles.

Scientific Research Applications

5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with varying substituents. Key comparisons include:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reference
5-(Butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Butan-2-yl (5), Methyl (4), SH (3) 185.3 Not reported Moderate in DMF
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Adamantane (5), Methyl (4), SH (3) 275.4 198–200 Low in water
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol Pyridyl (5), SH (3) 178.2 308–313 Soluble in pyridine
5-(4-Fluorophenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol Fluorophenoxy (5), Methyl (4), SH (3) 269.3 Not reported Ethanol-soluble

Key Observations :

  • Adamantane derivatives exhibit higher molecular weights and melting points due to the bulky, rigid adamantane group, which also reduces aqueous solubility .
  • Pyridyl-substituted analogs display higher melting points and coordination capabilities (e.g., in metal-organic frameworks) due to the aromatic nitrogen heterocycle .

Key Observations :

  • Alkyl-substituted triazole-thiols (e.g., butan-2-yl) are effective corrosion inhibitors due to their ability to form protective layers on metal surfaces via thiol coordination .
  • Benzimidazole hybrids show antifungal properties, likely due to synergistic effects between the benzimidazole and triazole moieties .
  • Adamantane derivatives target enzymes like 11β-HSD1, leveraging the adamantane group’s lipophilicity for improved membrane penetration .

Biological Activity

5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific triazole derivative, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can be represented as follows:

Property Details
IUPAC Name 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Molecular Formula C₇H₁₃N₃S
Molecular Weight 173.26 g/mol
CAS Number Not specified in search results

Synthesis

The synthesis of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. The formation of the triazole ring is achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles under acidic or basic conditions. The introduction of the butan-2-yl group can be accomplished via nucleophilic substitution reactions with appropriate thiols.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The synthesized derivatives demonstrated MIC values ranging from 31.25 to 62.5 μg/mL against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

This indicates that modifications on the sulfur atom do not significantly alter the antimicrobial efficacy of the compounds.

Anticancer Activity

The anticancer potential of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has also been explored. In vitro studies using cell lines such as HepG2 (liver cancer) revealed varying degrees of cytotoxicity:

Compound IC₅₀ (µg/mL)
Compound A13.004
Compound B28.399

The presence of electron-donating groups was correlated with enhanced anti-proliferative activity .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the biological activity of triazole derivatives is highly dependent on their substituents:

  • Electron-donating groups enhance activity.
  • Electron-withdrawing groups tend to reduce efficacy.

This relationship provides insights into designing more potent derivatives by modifying substituents on the triazole ring or thiol group.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A series of S-substituted derivatives were tested for their antimicrobial properties against standard strains. Results indicated promising activity with potential for further development into therapeutic agents .
  • Anticancer Screening : Compounds were screened against various cancer cell lines, demonstrating significant cytotoxic effects with specific derivatives showing IC₅₀ values below 20 µg/mL .

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